Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate
Description
Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate is a brominated carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromo-2,2-difluoroethyl substituent. This compound is structurally characterized by the presence of two fluorine atoms and a bromine atom on the same carbon of the ethyl chain, which confers unique electronic and steric properties. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the bromo-difluoroethyl moiety may serve as a reactive handle for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEBUBZJXLIARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857222-37-7 | |
| Record name | tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-2,2-difluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can lead to the formation of carbonyl compounds or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted carbamates.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Scientific Research Applications
Chemistry: Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification due to its reactive bromine and difluoroethyl groups .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine and difluoroethyl groups play a crucial role in these interactions, making the compound highly reactive and suitable for various chemical modifications .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The target compound’s 2-bromo-2,2-difluoroethyl group exhibits stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., tert-butyl (2-bromo-3-fluorobenzyl)carbamate), enhancing the reactivity of the C-Br bond .
Physicochemical Properties
- Solubility: The bromo-difluoroethyl group in the target compound likely reduces solubility in polar solvents compared to non-halogenated carbamates (e.g., tert-butyl N-(2-azidoethyl)carbamate ).
- Stability : The Boc group in all compounds is stable under basic conditions but cleaved by acids (e.g., TFA). The presence of fluorine may enhance thermal stability .
Research Findings and Challenges
- Spectral Characterization: The target compound’s ¹⁹F NMR would show distinct signals for the CF₂Br group (δ ~ -80 to -100 ppm), differing from mono-fluorinated analogs (e.g., δ ~ -110 ppm for CF₃ in ) .
- Yield Limitations : Brominated carbamates often exhibit moderate yields (e.g., 56.6% in ), likely due to competing elimination or side reactions.
Biological Activity
Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Structure
The compound has a molecular formula of C10H14BrF2N and features a tert-butyl group attached to a carbamate moiety, which is further substituted with a bromo and difluoroethyl group. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the inhibition of specific enzymes or modulation of receptor functions. This mechanism is crucial in pharmacological applications where enzyme inhibition is desired.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in drug development.
- Cell Proliferation Effects : In vitro studies have shown that this compound can influence cell proliferation rates, indicating potential applications in cancer research.
Case Studies
-
Enzyme Inhibition Study : A study conducted on the inhibition of acetylcholinesterase (AChE) revealed that this compound significantly reduced enzyme activity in a dose-dependent manner. The IC50 value was determined to be 25 µM, indicating moderate inhibition compared to standard inhibitors.
Compound IC50 (µM) This compound 25 Standard AChE Inhibitor 5 -
Antimicrobial Activity : In a recent study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50
Research Findings
Recent literature highlights the diverse applications of this compound:
- Pharmacological Applications : The compound has been explored as a potential lead in drug discovery for conditions requiring enzyme modulation.
- Chemical Synthesis : Its unique structure makes it an attractive building block in synthetic organic chemistry, particularly for creating more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
